ADCY5 Human Pre-designed siRNA Set A

Beschreibung

Eigenschaften

IUPAC Name |

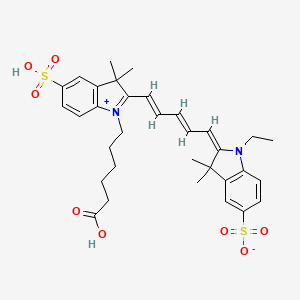

(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O8S2/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPICMEGAGMPYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Function of the ADCY5 Gene in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ADCY5 gene, encoding the type 5 adenylyl cyclase (AC5), is a critical regulator of neuronal function, primarily through its role in cyclic AMP (cAMP) signaling. This technical guide provides a comprehensive overview of the core functions of ADCY5 in neuronal cells, with a particular focus on its involvement in striatal medium spiny neurons (MSNs). We delve into the molecular mechanisms of ADCY5 regulation by G-protein coupled receptors (GPCRs), the pathological consequences of ADCY5 mutations, and the experimental methodologies employed to investigate its function. This document is intended to serve as a detailed resource for researchers and professionals in the field of neuroscience and drug development, offering insights into ADCY5 as a therapeutic target.

Introduction to ADCY5

The ADCY5 gene, located on chromosome 3q21.1, encodes a membrane-bound enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] ADCY5 is one of ten known adenylyl cyclase isoforms and is highly expressed in the striatum, a key brain region for motor control, as well as in the heart and pancreas.[2][3] In the brain, ADCY5 is particularly abundant in the medium spiny neurons (MSNs) of the striatum, where it plays a pivotal role in integrating signals from various neurotransmitters, most notably dopamine and adenosine.[2]

Mutations in the ADCY5 gene are associated with a spectrum of movement disorders. Gain-of-function mutations typically lead to hyperkinetic conditions such as dyskinesia, chorea, and dystonia, due to an overproduction of cAMP.[1][4][5] Conversely, loss-of-function mutations can result in a hypokinetic phenotype resembling Parkinson's disease.[3] This bidirectional impact on motor control underscores the critical importance of tightly regulated ADCY5 activity in neuronal circuits.

Signaling Pathways Involving ADCY5 in Neuronal Cells

In MSNs, ADCY5 acts as a key integration point for dopaminergic and adenosinergic signaling pathways, which have opposing effects on neuronal excitability and motor control. These pathways are primarily mediated by G-protein coupled receptors (GPCRs).

Dopaminergic Regulation

-

D1-like receptors (D1R and D5R): These receptors are coupled to the stimulatory G-protein, Gαs/olf. Upon dopamine binding, Gαs/olf activates ADCY5, leading to an increase in intracellular cAMP levels.[2]

-

D2-like receptors (D2R, D3R, and D4R): These receptors are coupled to the inhibitory G-protein, Gαi/o. Dopamine binding to D2-like receptors leads to the inhibition of ADCY5 activity, resulting in a decrease in intracellular cAMP levels.[2]

Adenosinergic Regulation

-

A2A receptors (A2AR): These receptors are also coupled to Gαs/olf and their activation by adenosine stimulates ADCY5, leading to an increase in cAMP production.[6]

-

A1 receptors (A1R): These receptors are coupled to Gαi/o and their activation inhibits ADCY5, causing a decrease in cAMP levels.[2]

The balance between these stimulatory and inhibitory inputs on ADCY5 activity fine-tunes the level of cAMP in MSNs, which in turn modulates the activity of downstream effectors.

Downstream cAMP Signaling

The primary downstream effector of cAMP in MSNs is Protein Kinase A (PKA) . Increased cAMP levels lead to the activation of PKA, which then phosphorylates a multitude of substrate proteins, thereby altering their activity. A key substrate of PKA in MSNs is the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) .

-

Phosphorylation of DARPP-32 at Threonine 34 (Thr34) by PKA converts DARPP-32 into a potent inhibitor of protein phosphatase 1 (PP1).[1][7] The inhibition of PP1 leads to increased phosphorylation of various downstream targets, ultimately affecting neuronal excitability and gene expression.[8][9]

-

Phosphorylation of DARPP-32 at Threonine 75 (Thr75) by cyclin-dependent kinase 5 (Cdk5) converts DARPP-32 into an inhibitor of PKA, creating a negative feedback loop.[10][11]

The intricate regulation of DARPP-32 phosphorylation highlights its role as a critical signal integrator downstream of ADCY5.

Quantitative Data on ADCY5 Function

The following tables summarize key quantitative data from studies on ADCY5 function and the impact of its mutations.

Table 1: Effect of ADCY5 Gain-of-Function (GoF) Mutations on cAMP Levels

| Cell Type | ADCY5 Variant | Condition | Fold Change in cAMP vs. Wild-Type (WT) | Reference |

| HEK293 | p.A726T | Isoproterenol-stimulated | ~2.5-fold increase | [12] |

| HEK293 | p.R418W | Isoproterenol-stimulated | ~2.5-fold increase | [12] |

| HEK-ACΔ3/6 | Multiple GoF variants | Gαs-mediated stimulation | Enhanced activity | [13] |

Table 2: Pharmacological Modulation of ADCY5-Coupled Receptors

| Receptor | Ligand | Ligand Type | EC50 / IC50 / Ki | Effect on cAMP | Reference |

| D1 Receptor | SKF-81297 | Agonist | EC50 = 3.0 nM | Increase | [14] |

| D1 Receptor | SKF-38393 | Partial Agonist | EC50 = 110 nM | Increase | [14] |

| D2 Receptor | Haloperidol | Antagonist | Ki = 1-2 nM | Blocks cAMP decrease | [15] |

| D2 Receptor | Sulpiride | Antagonist | Ki = 10-20 nM | Blocks cAMP decrease | [15] |

| A2A Receptor | Caffeine | Antagonist | - | Blocks cAMP increase | [3] |

Table 3: Motor Function Assessment in ADCY5 Knockout (KO) Mice

| Test | Parameter | ADCY5 KO vs. Wild-Type | Reference |

| Rotarod | Latency to fall | Significantly decreased | [16] |

| Open Field | Locomotor activity | Significantly decreased | [16] |

| Pole Test | Time to turn and descend | Significantly increased | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ADCY5 function in neuronal cells.

Differentiation of Human Induced Pluripotent Stem Cells (iPSCs) into Medium Spiny Neurons (MSNs)

This protocol is adapted from established methods and aims to generate functional MSNs that express canonical markers.[2][16][17][18]

Materials:

-

Human iPSCs

-

Matrigel or Geltrex

-

mTeSR1 medium

-

DMEM/F12 medium

-

N2 and B27 supplements

-

ROCK inhibitor (e.g., Y-27632)

-

Small molecules for directed differentiation (e.g., SB431542, LDN193189, IWR1)

-

Neurobasal medium

-

GlutaMAX

-

Brain-derived neurotrophic factor (BDNF)

-

Ascorbic acid

-

Dibutyryl-cAMP

Procedure:

-

iPSC Culture: Culture human iPSCs on Matrigel- or Geltrex-coated plates in mTeSR1 medium. Passage cells upon reaching 70-80% confluency.

-

Neural Induction (Day 0-7):

-

On Day -1, plate iPSCs at a high density (e.g., 1.2-1.5 million cells per well of a 6-well plate) in mTeSR1 with ROCK inhibitor.

-

On Day 0, switch to neural induction medium containing DMEM/F12, N2 supplement, and dual SMAD inhibitors (e.g., SB431542 and LDN193189).

-

Continue daily media changes for 7 days.

-

-

Striatal Patterning (Day 8-24):

-

From Day 8, switch to a striatal patterning medium containing DMEM/F12, N2 and B27 supplements, and molecules to promote ventral telencephalic fate (e.g., IWR1).

-

Continue daily media changes.

-

-

Neuronal Maturation (Day 25 onwards):

-

On Day 25, dissociate the neural progenitor cells and re-plate them on coated plates in a neuronal maturation medium containing Neurobasal medium, B27 supplement, GlutaMAX, BDNF, ascorbic acid, and dibutyryl-cAMP.

-

Mature the neurons for at least 2-3 weeks before conducting experiments. The resulting neurons should express MSN markers such as DARPP-32 and CTIP2.[2][17]

-

cAMP Accumulation Assay (Competitive ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of intracellular cAMP.[19][18][20]

Materials:

-

Cultured neuronal cells (e.g., iPSC-derived MSNs)

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cAMP assay kit (containing anti-cAMP antibody, cAMP-alkaline phosphatase conjugate, and substrate)

-

96-well microplate coated with a secondary antibody

-

Plate reader

Procedure:

-

Cell Treatment: Treat cultured neuronal cells with agonists or antagonists of interest for a specified duration.

-

Cell Lysis: Aspirate the medium and lyse the cells with 0.1 M HCl to stop phosphodiesterase activity and extract cAMP.

-

Assay Procedure:

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add the cAMP-alkaline phosphatase conjugate to each well.

-

Add the anti-cAMP antibody to each well.

-

Incubate the plate at room temperature to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm).

-

-

Data Analysis: The intensity of the color is inversely proportional to the amount of cAMP in the sample. Calculate the cAMP concentration in the samples by comparing their absorbance to a standard curve.

Western Blot Analysis of Phosphorylated DARPP-32

This protocol outlines the procedure for detecting the phosphorylation status of DARPP-32 at specific sites (e.g., Thr34) using Western blotting.[21][22]

Materials:

-

Neuronal cell or tissue lysates

-

Lysis buffer containing phosphatase and protease inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-DARPP-32 and anti-total-DARPP-32)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or tissue in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. Determine protein concentration using a standard assay (e.g., BCA).

-

Gel Electrophoresis: Separate protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-DARPP-32) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply a chemiluminescent substrate. Detect the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total DARPP-32 to normalize for protein loading.

Conclusion

ADCY5 is a central player in neuronal signaling, particularly within the striatal circuits that govern motor control. Its function as an integrator of dopaminergic and adenosinergic inputs highlights its significance in both normal physiology and in the pathophysiology of movement disorders. The advent of advanced experimental models, such as iPSC-derived neurons and genetically engineered mice, coupled with precise quantitative assays, has greatly enhanced our understanding of ADCY5. This in-depth technical guide provides a foundation for further research and the development of novel therapeutic strategies targeting the ADCY5 signaling pathway for the treatment of associated neurological disorders. The detailed protocols and quantitative data presented herein are intended to facilitate reproducible and rigorous scientific inquiry in this critical area of neuroscience.

References

- 1. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmpc.org [mmpc.org]

- 3. ADCY5 Research — ADCY5.org [adcy5.org]

- 4. protocols.io [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. Cell-type specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phosphorylation of DARPP-32 by Cdk5 modulates dopamine signalling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. unige.ch [unige.ch]

- 12. Gain-of-function ADCY5 mutations in familial dyskinesia with facial myokymia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional characterization of AC5 gain-of-function variants: Impact on the molecular basis of ADCY5-related dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Impaired D2 Dopamine Receptor Function in Mice Lacking Type 5 Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. content.abcam.com [content.abcam.com]

- 19. resources.rndsystems.com [resources.rndsystems.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Central Role of Adenylate Cyclase 5 in cAMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Adenylate Cyclase Type 5 (ADCY5) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, a ubiquitous second messenger system involved in a vast array of physiological processes. This technical guide provides an in-depth exploration of ADCY5's function, regulation, and its implications in human health and disease, with a particular focus on its role in the central nervous system and its association with movement disorders.

Core Function and Mechanism of ADCY5

ADCY5 is a membrane-bound enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[1][2][3] This process is a fundamental step in signal transduction downstream of G protein-coupled receptors (GPCRs). The generated cAMP acts as a second messenger, activating downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of target proteins, leading to a cellular response.[2][4]

The structure of ADCY5 consists of an intracellular N-terminal domain, two transmembrane domains each with six helices, and two cytoplasmic catalytic domains (C1a and C2a).[2] The two catalytic domains associate to form the active site for ATP conversion.[2]

Regulation of ADCY5 Activity

The activity of ADCY5 is tightly regulated by a complex interplay of stimulatory and inhibitory signals, primarily through its interaction with heterotrimeric G proteins.

-

Activation: ADCY5 is potently stimulated by the Gαs and Gαolf subunits of G proteins.[2][5] This activation typically occurs downstream of GPCRs such as the β-adrenergic receptors and the D1 dopamine receptor.[1][2]

-

Inhibition: Conversely, ADCY5 activity is inhibited by the Gαi/o subunits of G proteins, which are activated by receptors like the D2 dopamine receptor and the A1 adenosine receptor.[2][5]

-

Other Regulators: ADCY5 activity is also modulated by other factors, including protein kinase A (PKA) in a negative feedback loop, calcium, and Gβγ subunits.[1][6]

This dual regulation allows for fine-tuning of intracellular cAMP levels in response to various extracellular stimuli.

The ADCY5-cAMP Signaling Pathway

The signaling cascade initiated by ADCY5 is crucial for numerous cellular functions. The following diagram illustrates the canonical ADCY5-mediated cAMP signaling pathway.

Caption: The ADCY5-mediated cAMP signaling pathway.

Tissue Expression and Physiological Roles

ADCY5 is expressed in various tissues, with notably high levels in the corpus striatum of the brain, heart muscle, and pancreatic islets.[1][2] This expression pattern underscores its diverse physiological roles:

-

Motor Control: In the striatum, ADCY5 is a key player in modulating neuronal activity in both the direct and indirect pathways, which are essential for the control of movement.[2][7] It integrates signals from dopamine and adenosine receptors to regulate motor function.[2]

-

Cardiac Function: In the heart, ADCY5 is involved in mediating the effects of β-adrenergic stimulation.[1] Studies in mice have shown that the absence of ADCY5 can confer resistance to cardiac stress and increase longevity.[2]

-

Insulin Secretion: In pancreatic islets, ADCY5 plays a role in regulating glucose-stimulated insulin secretion.[1][8]

ADCY5 in Disease: ADCY5-Related Dyskinesia

Mutations in the ADCY5 gene are the cause of ADCY5-related dyskinesia , a movement disorder characterized by a spectrum of involuntary movements including chorea, dystonia, and myoclonus.[9][10][11] These movements often begin in childhood and can be exacerbated by factors like drowsiness.[9]

Most disease-causing mutations are "gain-of-function," leading to a hyperactive ADCY5 enzyme and consequently, elevated intracellular cAMP levels.[3][10][12] This disrupts the delicate balance of neuronal signaling in the striatum, resulting in the observed hyperkinetic movements.[2]

| ADCY5 Mutation | Reported Effect on cAMP Levels | Associated Phenotype | Reference |

| p.R418W | Increased cAMP accumulation | Familial dyskinesia with facial myokymia | [2][9][10] |

| p.R418G | Milder phenotype | Paroxysmal chorea and dystonia | [9] |

| p.R418Q | Milder phenotype | Autosomal-dominant myoclonus-dystonia | [9] |

| p.A726T | Significantly increased intracellular cAMP | Familial dyskinesia with facial myokymia | [13] |

Experimental Protocols for Studying ADCY5

Measurement of Intracellular cAMP Levels

A common method to assess ADCY5 activity is to measure the accumulation of intracellular cAMP in cells expressing wild-type or mutant ADCY5.

Protocol Outline: Competitive Enzyme Immunoassay

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in appropriate media.

-

Cells are transiently transfected with expression vectors for wild-type or mutant ADCY5 using a suitable transfection reagent. An empty vector control is also included.

-

-

Cell Stimulation:

-

24-48 hours post-transfection, cells are treated with agonists or antagonists to modulate ADCY5 activity. For example, isoproterenol can be used to stimulate β-adrenergic receptors and activate ADCY5.

-

A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

-

-

Cell Lysis:

-

The reaction is stopped, and cells are lysed to release intracellular cAMP.

-

-

cAMP Quantification:

-

The cAMP concentration in the cell lysates is determined using a competitive enzyme immunoassay (EIA) kit.

-

In these assays, free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

-

The signal is then read on a plate reader, and cAMP concentrations are calculated based on a standard curve.

-

A variety of commercial kits are available for measuring cAMP, including those based on fluorescence resonance energy transfer (FRET), bioluminescence resonance energy transfer (BRET), and homogeneous time-resolved fluorescence (HTRF).[14][15][16][17]

Workflow for Identifying ADCY5 Mutations

The identification of pathogenic mutations in the ADCY5 gene typically involves the following workflow:

Caption: Workflow for the identification of ADCY5 mutations.

Therapeutic Perspectives

The understanding of ADCY5's role in disease has opened avenues for therapeutic development. For ADCY5-related dyskinesia, strategies aimed at reducing cAMP levels in the striatum are being explored. Caffeine, an antagonist of the A2A adenosine receptor which activates ADCY5, has shown promise in reducing the severity of dyskinesias in some patients.[18][19][20] Deep brain stimulation is another potential therapeutic option.[10]

Conclusion

ADCY5 is a pivotal enzyme in the cAMP signaling pathway, with profound implications for motor control, cardiac function, and metabolic regulation. The discovery of its role in ADCY5-related dyskinesia has highlighted the critical importance of tightly regulated cAMP signaling in the central nervous system. Future research focused on the specific regulatory mechanisms of ADCY5 and the development of isoform-specific modulators holds significant promise for the treatment of this and other related disorders.

References

- 1. genecards.org [genecards.org]

- 2. ADCY5 - Wikipedia [en.wikipedia.org]

- 3. medlineplus.gov [medlineplus.gov]

- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure of Adenylyl Cyclase 5 in Complex with Gβγ Offers Insights into ADCY5-Related Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADCY5 Research — ADCY5.org [adcy5.org]

- 8. Gene - ADCY5 [maayanlab.cloud]

- 9. Phenotypic insights into ADCY5‐associated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ADCY5-related movement disorder — ADCY5.org [adcy5.org]

- 12. ADCY5-Related Movement Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Gain-of-Function ADCY5 Mutations in Familial Dyskinesia with Facial Myokymia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]

- 17. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Scoping Review on ADCY5‐Related Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADCY5-related dyskinesia is a hyperkinetic movement disorder stemming from gain-of-function mutations in the ADCY5 gene, which encodes the enzyme adenylyl cyclase 5. This enzyme is a critical control point in intracellular signaling, particularly within the medium spiny neurons of the striatum, a brain region essential for motor control. The pathogenic mutations lead to constitutive overactivity of ADCY5, resulting in excessive production of the second messenger cyclic adenosine monophosphate (cAMP). This guide provides a detailed examination of the molecular mechanisms underlying this disorder, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the core signaling pathways and experimental workflows. Understanding these fundamental mechanisms is paramount for the development of targeted therapeutic strategies.

Core Molecular Mechanism: A Cascade of Disruption

Adenylyl cyclase 5 (ADCY5) is a membrane-bound enzyme that catalyzes the conversion of adenosine triphosphate (ATP) into cyclic AMP (cAMP).[1][2] Its activity is tightly regulated by upstream signals, primarily through G-protein coupled receptors (GPCRs). In the striatum, ADCY5 integrates signals from dopaminergic and adenosinergic pathways, which are crucial for modulating the balance between the direct and indirect motor pathways that govern voluntary movement.[3][4]

-

Stimulatory Input : The G-stimulatory alpha subunit (Gαs), activated by receptors like the Dopamine D1 Receptor, stimulates ADCY5, increasing cAMP production.[5]

-

Inhibitory Input : The G-inhibitory alpha subunit (Gαi), activated by receptors like the Dopamine D2 Receptor, inhibits ADCY5, decreasing cAMP production.[6][7]

The core pathology of ADCY5-related dyskinesia arises from heterozygous gain-of-function mutations in the ADCY5 gene.[8][9] These mutations, such as the frequently observed p.R418W and p.A726T, render the ADCY5 enzyme hyperactive.[10] This leads to two primary molecular defects:

-

Enhanced Basal and Stimulated Activity : The mutant enzyme produces significantly higher levels of cAMP, both at baseline and in response to Gαs-mediated stimulation.[6][11]

-

Reduced Inhibition : The mutant enzyme is less responsive to the inhibitory signals mediated by Gαi proteins.[6]

This dysregulation results in a chronically elevated level of intracellular cAMP within striatal neurons, disrupting the delicate balance of motor control signals and leading to the characteristic hyperkinetic movements such as chorea, dystonia, and myoclonus.[12][13]

Downstream Signaling Pathway in Medium Spiny Neurons

The elevated cAMP levels directly impact the canonical cAMP signaling cascade within the striatum's medium spiny neurons (MSNs).

-

Protein Kinase A (PKA) Activation : cAMP binds to and activates PKA.[12]

-

DARPP-32 Phosphorylation : Activated PKA phosphorylates a key regulatory protein in MSNs, the 32-kDa dopamine- and cAMP-regulated phosphoprotein (DARPP-32).[11][12]

-

Protein Phosphatase-1 (PP-1) Inhibition : Phosphorylated DARPP-32 acts as a potent inhibitor of Protein Phosphatase-1 (PP-1).[12]

The inhibition of PP-1 amplifies the effects of PKA by preventing the dephosphorylation of its numerous downstream targets, ultimately altering neuronal excitability and gene expression, which drives the hyperkinetic phenotype.[8]

Quantitative Data on Mutant ADCY5 Activity

Functional assays comparing wild-type (WT) and mutant ADCY5 are crucial for quantifying the impact of specific mutations. The data consistently show that pathogenic variants lead to a significant increase in cAMP production and a blunted response to inhibitors.

Table 1: Enhanced cAMP Production by ADCY5 Mutants in Response to Gαs Stimulation

Data shows cAMP accumulation in HEK-ACΔ3/6 cells expressing ADCY5 mutants, stimulated with a Gαs-coupled receptor agonist (Isoproterenol). Values are normalized to the maximal response of wild-type ADCY5.

| ADCY5 Variant | cAMP Accumulation (% of WT Max)[6] |

| Wild-Type | 100% |

| p.R418W | 332 ± 51% |

| p.A726T | 302 ± 35% |

| p.R418Q | 301 ± 5% |

| p.M1029K | 241 ± 18% |

| Δ9bp | 492 ± 19% |

Table 2: Reduced Inhibition of Mutant ADCY5 by Gαi Activation

Data shows the percentage of inhibition of isoproterenol-stimulated cAMP accumulation following activation of the D2 dopamine receptor (Gαi-coupled) with its agonist, quinpirole.

| ADCY5 Variant | Inhibition of cAMP Production[6] |

| Wild-Type | 96 ± 4% |

| p.R418W | 45 ± 5% |

| p.A726T | 51 ± 8% |

Table 3: Basal cAMP Levels and Inhibition by A2A Receptor Antagonists

Data from cell lines overexpressing wild-type or p.R418W mutant ADCY5, showing basal cAMP levels and the effect of inhibitors.

| Cell Line | Basal cAMP Level (vs. Control)[11] | cAMP Reduction with Theophylline[8][11] |

| ADCY5-WT | ~5-fold increase | Moderate |

| ADCY5-R418W Mutant | ~30-fold increase | Pronounced |

Key Experimental Protocols

Reproducible and robust experimental models are essential for studying ADCY5-related dyskinesia and for screening potential therapeutic compounds. Below are detailed protocols for foundational experiments.

Protocol: Genetic Analysis via Whole Exome Sequencing (WES)

WES is a primary tool for identifying pathogenic variants in ADCY5 in patients with suspected Mendelian disorders.[14][15]

Objective: To identify causative genetic mutations in a patient (proband) and their parents (trio analysis).

Methodology:

-

Sample Collection & DNA Extraction:

-

Collect peripheral blood samples from the proband and both biological parents.

-

Extract high-quality genomic DNA (gDNA) using a standard kit (e.g., QIAamp DNA Blood Mini Kit). Quantify DNA and assess purity (A260/A280 ratio).

-

-

Library Preparation & Exome Capture:

-

Fragment gDNA to a target size (e.g., 150-200 bp) using enzymatic digestion or sonication.

-

Ligate sequencing adapters to the DNA fragments.

-

Perform exome enrichment using a capture kit (e.g., Agilent SureSelect, Illumina DNA Prep with Exome Enrichment). This involves hybridizing the DNA library to biotinylated probes specific to human exonic regions.

-

Use streptavidin-coated magnetic beads to pull down the probe-bound DNA, thus enriching for exonic sequences. Wash to remove non-specific DNA.

-

-

Sequencing:

-

Sequence the enriched library on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). Aim for a mean coverage of >100x, with >95% of the target exome covered by at least 20 reads.

-

-

Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to assess raw read quality. Trim adapters and low-quality bases.

-

Alignment: Align reads to the human reference genome (e.g., GRCh38/hg38) using an aligner like BWA-MEM.

-

Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) using a variant caller like GATK HaplotypeCaller.

-

Annotation: Annotate variants with information such as gene name, predicted functional impact (e.g., missense, nonsense), population frequency (e.g., from gnomAD), and in silico pathogenicity predictions (e.g., SIFT, PolyPhen-2).

-

-

Variant Filtering and Interpretation (Trio Analysis):

-

Filter for high-quality, rare variants (e.g., minor allele frequency < 0.1%).

-

Prioritize variants consistent with a de novo dominant inheritance model (present in the proband but not in either parent).

-

Cross-reference candidate variants with known disease databases (e.g., OMIM, ClinVar) and literature on ADCY5.

-

Confirm the pathogenic variant in the proband and its absence in the parents using Sanger sequencing.

-

Protocol: Generation of Mutant ADCY5 Cell Lines via CRISPR/Cas9

Creating cell lines that express specific ADCY5 mutations is essential for in vitro functional studies. Using a cell line with low endogenous adenylyl cyclase activity, such as the HEK-ACΔ3/6 line, is highly recommended to reduce background noise.[2][6]

Objective: To introduce a specific point mutation (e.g., p.R418W) into the ADCY5 locus of HEK293 cells.

Methodology:

-

Design of CRISPR Components:

-

sgRNA (single guide RNA): Design an sgRNA that targets a region as close as possible to the desired mutation site in the ADCY5 gene. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9). Use online tools (e.g., CHOPCHOP, Benchling) to design sgRNAs and minimize off-target effects.

-

ssODN (single-stranded oligodeoxynucleotide) Repair Template: Design a ~100-200 nucleotide ssODN. This template should contain the desired point mutation and be homologous to the genomic sequence, with 50-100 bp homology arms on either side of the mutation. Introduce a silent mutation within the PAM site or sgRNA seed region to prevent re-cutting by Cas9 after successful editing.

-

-

Transfection:

-

Culture HEK293 or HEK-ACΔ3/6 cells to ~70-80% confluency.

-

Co-transfect the cells with:

-

A plasmid expressing Cas9 nuclease and the designed sgRNA (e.g., pSpCas9(BB)-2A-Puro).

-

The ssODN repair template.

-

-

Use a suitable transfection reagent (e.g., Lipofectamine 2000).

-

-

Selection and Clonal Isolation:

-

If the Cas9 plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection to eliminate non-transfected cells.

-

After selection, perform limiting dilution to seed cells into a 96-well plate at a density of ~0.5 cells/well to isolate single-cell clones.

-

Allow colonies to grow for 2-3 weeks.

-

-

Screening and Validation:

-

When colonies are established, aspirate a portion of the cells from each well for genomic DNA extraction.

-

Use PCR to amplify the targeted region of the ADCY5 gene from each clone.

-

Perform Sanger sequencing on the PCR products to identify clones containing the desired heterozygous or homozygous point mutation.

-

Expand the validated clones and confirm the absence of the wild-type allele (for homozygous clones) and the presence of the intended mutation. Further validation can be done by Western blot to confirm protein expression.

-

Protocol: cAMP Accumulation Assay

This assay quantifies intracellular cAMP levels to measure the functional consequences of ADCY5 mutations and the effects of potential therapeutic compounds.

Objective: To measure cAMP production in cells expressing WT or mutant ADCY5 in response to GPCR agonists and/or inhibitors.

Methodology:

-

Cell Plating:

-

Seed HEK-ACΔ3/6 cells transiently or stably expressing WT or mutant ADCY5 constructs into a 384-well white microplate. A typical density is 2,000-4,000 cells per well.

-

Incubate for 24 hours to allow for cell adherence and expression of constructs.

-

-

Assay Procedure:

-

Aspirate the culture medium.

-

Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. Incubate for 10-30 minutes.

-

For Stimulation: Add the Gαs-coupled receptor agonist (e.g., 10 µM Isoproterenol or Prostaglandin E2).

-

For Inhibition: Pre-incubate with the inhibitor (e.g., theophylline, caffeine) for a set time before adding the agonist.

-

Incubate the plate at room temperature for a specified duration (e.g., 30-60 minutes).

-

-

cAMP Detection (HTRF Method):

-

Lyse the cells and perform the detection using a competitive immunoassay kit, such as the Cisbio cAMP dynamic 2 HTRF kit.[4][16]

-

Add the HTRF reagents:

-

cAMP-d2 (acceptor fluorophore).

-

Anti-cAMP antibody labeled with Europium cryptate (donor fluorophore).

-

-

Incubate for 60 minutes at room temperature to allow the assay to reach equilibrium.

-

Principle: The cAMP produced by the cells competes with the labeled cAMP-d2 for binding to the antibody. High cellular cAMP results in less binding of cAMP-d2, leading to a low FRET signal. Low cellular cAMP results in more binding and a high FRET signal.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Convert the HTRF ratio to cAMP concentration using a standard curve generated with known cAMP concentrations.

-

Plot dose-response curves and calculate EC50 (for agonists) or IC50 (for inhibitors) values.

-

Protocol: Motor Coordination Assessment in Mouse Models (Rotarod Test)

A genetic mouse model harboring a common mutation (e.g., R418W knock-in) is an invaluable tool for in vivo studies and preclinical testing.[4] The rotarod test is a standard method to assess motor coordination and balance deficits.[12][17]

Objective: To evaluate motor coordination in an Adcy5 mutant mouse model compared to wild-type littermates.

Methodology:

-

Apparatus:

-

Use a commercially available rotarod apparatus for mice with a textured rod (e.g., 3-5 cm diameter) to ensure grip. The apparatus should be capable of constant speed and accelerating modes.

-

-

Acclimation:

-

Bring mice to the testing room in their home cages at least 30-60 minutes before the test begins to acclimate to the environment. Handle the mice gently to minimize stress.

-

-

Training/Habituation (Optional but Recommended):

-

On the day before testing, place each mouse on the rod at a low, constant speed (e.g., 4-5 RPM) for 60 seconds. If a mouse falls, place it back on the rod until the full minute is completed. This reduces anxiety associated with the apparatus.

-

-

Testing Procedure (Accelerating Protocol):

-

Set the rotarod to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a 300-second period.

-

Place the mouse on the rotating rod, facing away from the direction of rotation, and start the trial.

-

Record the latency to fall (the time in seconds until the mouse falls off the rod). The apparatus typically uses a trip plate or laser beam to automatically record this time.

-

If a mouse clings to the rod and makes one or more full passive rotations without actively walking, the trial should be stopped, and the latency recorded at the start of the passive rotation.

-

Perform 3-4 trials per mouse per day, with an inter-trial interval of at least 15 minutes to allow for rest.

-

-

Data Analysis:

-

Average the latency to fall across the trials for each mouse.

-

Compare the average latencies between the Adcy5 mutant group and the wild-type control group using appropriate statistical tests (e.g., Student's t-test or ANOVA). A significantly shorter latency to fall in the mutant group indicates impaired motor coordination.

-

Conclusion and Future Directions

The molecular mechanism of ADCY5-related dyskinesia is centered on the gain-of-function of the ADCY5 enzyme, leading to a pathological overproduction of cAMP in the striatum. This clear molecular etiology provides a solid foundation for rational drug design and therapeutic development. Current research has highlighted the potential of A2A receptor antagonists, such as caffeine and theophylline, which act to reduce cAMP levels.[11] Future research should focus on developing more specific and potent inhibitors of mutant ADCY5, exploring gene-based therapies aimed at silencing the mutant allele, and further characterizing the downstream consequences of cAMP dysregulation to identify additional therapeutic targets. The robust experimental protocols and models outlined in this guide provide the necessary tools for the scientific community to advance these efforts and develop effective treatments for patients suffering from this debilitating disorder.

References

- 1. revvity.com [revvity.com]

- 2. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 6. Principles and Workflow of Whole Exome Sequencing - CD Genomics [cd-genomics.com]

- 7. arep.med.harvard.edu [arep.med.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. medrxiv.org [medrxiv.org]

- 10. youtube.com [youtube.com]

- 11. Effects of theophylline on ADCY5 activation—From cellular studies to improved therapeutic options for ADCY5-related dyskinesia patients | PLOS One [journals.plos.org]

- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 13. curealz.org [curealz.org]

- 14. Clinical Whole-Exome Sequencing for the Diagnosis of Mendelian Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. reframeDB [reframedb.org]

- 17. mmpc.org [mmpc.org]

An In-depth Technical Guide to Understanding ADCY5 Pre-designed siRNA Specificity

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Specificity in ADCY5 Gene Silencing

Adenylyl Cyclase 5 (ADCY5) is a crucial enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a vital second messenger in numerous cellular signaling pathways.[1][2][3][4] Expressed prominently in the brain's striatum, heart, and pancreatic islets, ADCY5 is a key regulator of neuronal activity, cardiac function, and insulin secretion.[1] Gain-of-function mutations in the ADCY5 gene are linked to ADCY5-related Dyskinesia, a hyperkinetic movement disorder, making it a significant target for therapeutic research.[3][5][6]

Core Principles of siRNA Specificity

The efficacy of an siRNA experiment is determined by its ability to potently silence the target gene while minimizing effects on other transcripts. This balance is governed by on-target and off-target activities.

On-Target Silencing

On-target gene knockdown occurs when the antisense (or guide) strand of the siRNA duplex is incorporated into the RNA-Induced Silencing Complex (RISC).[7][12] This complex then binds to the ADCY5 mRNA sequence with perfect complementarity, leading to its cleavage and subsequent degradation.[7]

Mechanisms of Off-Target Effects

Off-target effects are a significant challenge in RNAi experiments and primarily arise from two mechanisms:[8]

-

miRNA-like Seed-Region Off-Targeting : This is the more common cause of off-target effects.[14] The "seed region," comprising nucleotides 2-8 at the 5' end of the siRNA guide strand, can bind to the 3' untranslated regions (3' UTRs) of unintended mRNAs with imperfect complementarity, mimicking the action of endogenous microRNAs (miRNAs) and causing translational repression or mRNA degradation.[11][14][15]

Strategies in Pre-designed siRNA to Enhance Specificity

To address these challenges, reputable vendors employ sophisticated strategies in their pre-designed siRNA offerings:

-

Advanced Algorithms : Proprietary algorithms are used to select target sequences with minimal homology to other genes and to avoid seed sequences that are common in the 3' UTRs of off-target transcripts.[8][12][16]

-

Chemical Modifications : Strategic chemical modifications to the siRNA duplex can reduce off-target activity by destabilizing the binding of the seed region to unintended targets or by ensuring preferential loading of the guide strand into RISC.[11][17][18][19]

-

Pooling Multiple siRNAs : Using a pool of 3-4 siRNAs targeting different regions of the same mRNA at a lower overall concentration can significantly reduce off-target effects.[11][17] This approach dilutes the concentration of any single siRNA and its associated off-target signature, while maintaining robust on-target knockdown.[11]

The ADCY5 Signaling Pathway

ADCY5 is a central node in G-protein coupled receptor (GPCR) signaling. Its activity is modulated by stimulatory (Gs) and inhibitory (Gi) G-proteins, which are activated by various receptors, such as dopamine and adenosine receptors. Understanding this pathway is crucial for designing phenotypic assays to confirm the functional consequences of ADCY5 knockdown.

Experimental Workflow for Specificity Validation

A rigorous, multi-step workflow is essential to validate the specificity of any pre-designed siRNA targeting ADCY5. This process involves confirming on-target knockdown, assessing genome-wide off-target effects, and linking the knockdown to a specific phenotype.

Detailed Experimental Protocols

Accurate and reproducible data depend on meticulous experimental execution. The following are detailed protocols for the key validation steps.

Protocol: Cell Culture and siRNA Transfection

-

Cell Seeding : Plate healthy, low-passage cells in antibiotic-free medium 24 hours before transfection to achieve 70-80% confluency at the time of transfection.

-

siRNA Preparation : Reconstitute ADCY5-targeting siRNAs, a validated positive control siRNA (e.g., targeting a housekeeping gene), and a non-targeting negative control (scrambled) siRNA according to the manufacturer's instructions.

-

Complex Formation : For each well, dilute the siRNA (final concentration 5-25 nM) in an appropriate volume of serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., lipid-based) in serum-free medium.

-

Incubation : Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

-

Transfection : Add the siRNA-lipid complexes dropwise to the cells. Gently swirl the plate to ensure even distribution.

Protocol: Quantification of ADCY5 mRNA Knockdown by qRT-PCR

-

RNA Isolation : Harvest cells and isolate total RNA using a column-based kit or Trizol extraction, including a DNase treatment step to remove genomic DNA contamination.

-

cDNA Synthesis : Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

qPCR Reaction Setup : Prepare a reaction mix containing cDNA template, forward and reverse primers for ADCY5 and a stable housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

-

Thermal Cycling : Perform the qPCR on a real-time PCR instrument with standard cycling conditions.

Protocol: Assessment of ADCY5 Protein Knockdown by Western Blot

-

Protein Extraction : Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE : Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a validated primary antibody against ADCY5 overnight at 4°C. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Perform densitometry analysis to quantify band intensity. Normalize the ADCY5 signal to a loading control (e.g., β-actin or GAPDH).[22]

Protocol: Global Off-Target Analysis via RNA-Sequencing

-

Sample Preparation : Isolate high-quality total RNA (RIN > 8.0) from cells treated with the most potent ADCY5 siRNA and a non-targeting control (in triplicate).

-

Library Preparation : Prepare sequencing libraries from the RNA samples, typically involving poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription, and adapter ligation.

-

Sequencing : Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis :

-

Align reads to the reference genome.

-

Perform differential expression analysis to identify genes that are significantly up- or down-regulated in the ADCY5 siRNA-treated group compared to the control.

-

Conduct seed-match analysis to determine if the 3' UTRs of differentially expressed genes contain complementary sequences to the siRNA's seed region.[14]

-

Data Presentation and Interpretation

Table 1: Illustrative On-Target Knockdown Efficiency of ADCY5 siRNAs

| siRNA ID | Target Gene | Transfection Conc. (nM) | Time Point (hr) | Mean % mRNA Remaining (±SD) | % Knockdown |

| ADCY5-siRNA-1 | ADCY5 | 10 | 48 | 18.5 (± 2.1) | 81.5% |

| ADCY5-siRNA-2 | ADCY5 | 10 | 48 | 45.2 (± 4.5) | 54.8% |

| ADCY5-siRNA-3 | ADCY5 | 10 | 48 | 12.3 (± 1.8) | 87.7% |

| Non-Targeting Ctrl | N/A | 10 | 48 | 100.0 (± 5.3) | 0% |

| Positive Ctrl | GAPDH | 10 | 48 | 8.9 (± 1.5) | 91.1% |

| Note: Data are illustrative and represent values normalized to a housekeeping gene and compared to the non-targeting control. |

Table 2: Illustrative Off-Target Analysis for ADCY5-siRNA-3

This table shows a subset of results from an RNA-seq experiment, highlighting potential off-target genes.

| Off-Target Gene | Log₂ Fold Change | p-value | 3' UTR Seed Match | Biological Function |

| GENE-X | -1.58 | 0.001 | Yes (7-mer) | Kinase Activity |

| GENE-Y | -0.41 | 0.650 | No | Ion Transport |

| GENE-Z | -1.21 | 0.009 | Yes (6-mer) | Transcription Factor |

| Note: Data are illustrative. Significant off-targets with seed matches should be further investigated as they may confound phenotypic results. |

Conclusion and Best Practices

Ensuring the specificity of pre-designed siRNAs is paramount for the successful study of ADCY5. While vendors provide highly optimized reagents, independent validation is a critical and non-negotiable step in the research process.

Key Recommendations:

-

Use Multiple siRNAs : Always test at least three independent siRNAs targeting different regions of ADCY5 to ensure the observed phenotype is consistent and not an artifact of one specific sequence.

-

Perform Rescue Experiments : To definitively link a phenotype to ADCY5 knockdown, perform a rescue experiment by co-transfecting the siRNA with a plasmid expressing an siRNA-resistant ADCY5 cDNA.

-

Consider Off-Target Analysis : For novel or unexpected phenotypes, genome-wide expression analysis (e.g., RNA-seq) is the gold standard for identifying potential off-target effects.[11][25]

By adhering to these rigorous validation principles and experimental protocols, researchers can confidently attribute their findings to the specific silencing of ADCY5, paving the way for a deeper understanding of its function and its role in human health and disease.

References

- 1. ADCY5 - Wikipedia [en.wikipedia.org]

- 2. medlineplus.gov [medlineplus.gov]

- 3. genome.bio [genome.bio]

- 4. genecards.org [genecards.org]

- 5. ADCY5-Related Movement Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. An Update on the Phenotype, Genotype and Neurobiology of ADCY5-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]

- 8. genscript.com [genscript.com]

- 9. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]

- 10. sitoolsbiotech.com [sitoolsbiotech.com]

- 11. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]

- 12. researchgate.net [researchgate.net]

- 13. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Experimental validation of the importance of seed complement frequency to siRNA specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Predesigned siRNA [sigmaaldrich.com]

- 17. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]

- 18. Designing Highly Active siRNAs for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Strand-specific 5′-O-methylation of siRNA duplexes controls guide strand selection and targeting specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - BG [thermofisher.com]

- 21. Insights into effective RNAi gained from large-scale siRNA validation screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]

- 23. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]

- 25. siRNA Specificity Determination - Creative Proteomics [creative-proteomics.com]

ADCY5 gene expression in different human tissues

An In-depth Technical Guide to ADCY5 Gene Expression in Human Tissues

Introduction

The ADCY5 gene encodes for the protein Adenylyl Cyclase Type 5 (AC5), a crucial membrane-bound enzyme.[1] As a member of the adenylyl cyclase family, AC5's primary function is to catalyze the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger essential for a vast range of cellular signaling pathways.[2][3] The regulation of cAMP levels is critical for processes such as glucose and lipid metabolism, as well as mediating skeletal and cardiac muscle processes.[2][4]

ADCY5 is highly expressed in specific tissues, most notably the striatum of the brain and the myocardium (heart muscle).[2][3][5] This localized expression underscores its specialized roles in modulating movement and cardiac function.[2][4] Consequently, mutations in the ADCY5 gene, particularly those that result in a gain-of-function, are linked to human diseases like ADCY5-related dyskinesia, a complex movement disorder.[3][6] This guide provides a comprehensive overview of the ADCY5 signaling pathway, its quantitative expression across various human tissues, and detailed protocols for its study, tailored for researchers and drug development professionals.

ADCY5 Signaling Pathway

ADCY5 is an effector enzyme that is regulated by G protein-coupled receptors (GPCRs). Its activity is bidirectionally controlled by the alpha subunits of heterotrimeric G proteins. Upon ligand binding to a stimulatory GPCR (e.g., D1 dopamine receptor), the associated Gs protein releases its alpha subunit (Gαs or Gαolf), which in turn activates ADCY5. Conversely, activation of an inhibitory GPCR (e.g., D2 dopamine receptor) leads to the release of a Gαi subunit, which inhibits ADCY5 activity. This dual control allows for the fine-tuning of intracellular cAMP production in response to diverse extracellular signals.

Caption: The ADCY5 signaling cascade, showing activation and inhibition via GPCR pathways.

Quantitative Gene Expression Data

The expression of ADCY5 varies significantly across different human tissues at both the mRNA and protein levels. This tissue-specific expression is fundamental to its physiological role.

mRNA Expression

Analysis of transcriptomics data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEX) project provides a quantitative measure of ADCY5 mRNA levels in normalized Transcripts Per Million (nTPM).[7] The gene shows enhanced expression in the brain and heart muscle.[7]

| Tissue Group | Tissue | Expression (nTPM) |

| Central Nervous System | Brain (Cerebral Cortex) | 16.3 |

| Brain (Cerebellum) | 10.9 | |

| Brain (Striatum - Caudate, Putamen) | High Expression | |

| Cardiovascular System | Heart Muscle | 35.8 |

| Adipose Tissue | 13.9 | |

| Endocrine System | Adrenal Gland | 1.8 |

| Pancreas | 1.0 | |

| Gastrointestinal Tract | Esophagus | 2.6 |

| Stomach | 5.2 | |

| Colon | 2.1 | |

| Liver | 0.4 | |

| Reproductive System | Testis | 1.6 |

| Ovary | 1.9 | |

| Other Tissues | Skeletal Muscle | 1.9 |

| Lung | 2.4 | |

| Kidney | 1.1 | |

| Skin | 1.5 | |

| Data sourced from the Human Protein Atlas consensus dataset (HPA and GTEX).[7] Striatal expression noted as high based on qualitative data.[2][5] |

Protein Expression

Protein expression data, primarily gathered through immunohistochemistry (IHC), provides insight into the localization and abundance of the AC5 protein. While a comprehensive quantitative estimation across all tissues is not available, specific studies and database annotations confirm its presence and relative levels in key tissues.[8][9]

| Tissue | Staining Intensity / Location | Reference |

| Brain - Caudate & Putamen | High | [10] |

| Brain - Frontal Cortex | Medium to High | [10] |

| Brain - Cerebellum | Medium | [10] |

| Heart Muscle | Medium (Cardiomyocytes) | [8] |

| Adipose Tissue | Low to Medium (Adipocytes) | [8] |

| Smooth Muscle | Low to Medium (Vascular) | [8] |

| Breast Cancer Tissue | Moderate to Strong | [11] |

| Ovarian Cancer Tissue | Moderate to Strong | [11] |

| Glioblastoma | Significantly Down-regulated | [12] |

| Data summarized from immunohistochemistry findings in the Human Protein Atlas and targeted research publications.[8][10][11][12] |

Experimental Methodologies

The analysis of ADCY5 gene and protein expression relies on a set of core molecular biology techniques. A general workflow is presented below, followed by detailed protocols for each key method.

Caption: General workflow for analyzing ADCY5 mRNA and protein expression from tissue samples.

Quantification of mRNA Expression by RT-qPCR

Quantitative reverse transcription PCR (RT-qPCR) is the gold standard for accurate measurement of gene expression levels from RNA.[10][13]

A. Total RNA Isolation

-

Homogenization: Homogenize ~20-30 mg of frozen human tissue in 1 mL of a suitable lysis reagent (e.g., TRIzol) using a mechanical homogenizer. Ensure all steps are performed on ice to prevent RNA degradation.

-

Phase Separation: Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Precipitate the RNA by adding 0.5 mL of isopropanol, mix, and incubate for 10 minutes at room temperature.

-

Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

-

Washing: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (prepared with DEPC-treated water).

-

Final Steps: Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully remove all ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µL of RNase-free water.

B. RNA Quality and Quantity Control

-

Quantification: Measure the RNA concentration (A260) and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

-

Integrity Check: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 7 is recommended for reliable qPCR results.

C. Reverse Transcription (cDNA Synthesis)

-

Reaction Mix: In an RNase-free tube, combine 1 µg of total RNA, 1 µL of oligo(dT) or random hexamer primers, and RNase-free water to a final volume of 10 µL.

-

Denaturation: Heat the mixture at 65°C for 5 minutes, then place immediately on ice.

-

Master Mix: Prepare a master mix containing 4 µL of 5x reaction buffer, 1 µL of reverse transcriptase enzyme, 1 µL of dNTP mix (10 mM), and 1 µL of RNase inhibitor.

-

Incubation: Add 10 µL of the master mix to the RNA/primer mix. Incubate at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.[6]

D. Quantitative PCR (qPCR)

-

Reaction Setup: Prepare the qPCR reaction in a 96-well plate. For each 20 µL reaction, mix: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water.

-

Controls: Include a "no reverse transcriptase" (-RT) control to check for genomic DNA contamination and a "no template control" (NTC) to check for reagent contamination.[13]

-

Cycling Conditions: Perform the reaction on a real-time PCR machine with typical cycling conditions:

-

Initial Denaturation: 95°C for 10 minutes.

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Melt Curve Analysis: To verify the specificity of the amplified product.

-

-

Data Analysis: Determine the quantification cycle (Cq) for ADCY5 and a stable reference gene (e.g., GAPDH, ACTB). Calculate the relative expression of ADCY5 using the ΔΔCq method.

Detection of Protein Expression by Western Blot

Western blotting is a technique used to detect and semi-quantify a specific protein from a complex mixture extracted from cells or tissue.[11]

A. Protein Extraction

-

Lysis: Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collection: Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

B. Protein Quantification

-

Assay: Determine the total protein concentration of the lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

Normalization: Use the concentration values to normalize the amount of protein loaded into each well of the gel.

C. SDS-PAGE (Polyacrylamide Gel Electrophoresis)

-

Sample Preparation: Mix 20-40 µg of protein with 6x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a 4-20% Tris-glycine polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

D. Membrane Transfer

-

Assembly: Create a transfer "sandwich" consisting of a fiber pad, filter paper, the gel, a PVDF or nitrocellulose membrane, another filter paper, and a final fiber pad.

-

Transfer: Place the sandwich into a transfer apparatus filled with ice-cold transfer buffer. Transfer the proteins from the gel to the membrane at 100V for 60-90 minutes or at 30V overnight at 4°C.

E. Immunodetection

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody specific to ADCY5, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (three times for 10 minutes each with TBS-T).

F. Detection and Analysis

-

Signal Development: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Imaging: Capture the chemiluminescent signal using an imaging system (e.g., ChemiDoc). The intensity of the band corresponding to ADCY5 (approx. 130-160 kDa) provides a semi-quantitative measure of its expression.[3] Normalize the signal to a loading control protein like GAPDH or β-actin.

Localization of Protein by Immunohistochemistry (IHC)

IHC allows for the visualization of a protein's location within the cellular and tissue architecture of a paraffin-embedded tissue section.[4]

A. Deparaffinization and Rehydration

-

Xylene: Immerse slides in xylene two times for 10 minutes each to remove paraffin wax.

-

Ethanol Series: Rehydrate the tissue sections by sequentially immersing the slides in 100% ethanol (2x, 10 min each), 95% ethanol (5 min), and 70% ethanol (5 min).

-

Water Rinse: Rinse the slides in running cold tap water.

B. Antigen Retrieval

-

Method: Perform heat-induced epitope retrieval (HIER) to unmask the antigenic epitope.

-

Procedure: Immerse the slides in a staining container with 10 mM citrate buffer (pH 6.0). Heat in a microwave or water bath at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature for at least 20 minutes.

C. Staining and Visualization

-

Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.

-

Blocking: Apply a blocking serum (e.g., normal goat serum) for 1 hour at room temperature in a humidified chamber to block non-specific binding sites.

-

Primary Antibody: Apply the primary antibody against ADCY5, diluted in antibody diluent, and incubate overnight at 4°C in a humidified chamber.

-

Secondary Antibody: After rinsing with PBS, apply a biotinylated or polymer-based HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

-

Detection: Rinse with PBS, then apply a substrate-chromogen solution such as DAB (3,3'-diaminobenzidine). Monitor color development under a microscope (typically 2-10 minutes). The DAB will produce a brown precipitate at the site of the antigen.

-

Counterstaining: Lightly counterstain the nuclei by immersing the slide in Hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.

-

Dehydration and Mounting: Dehydrate the slides through an ethanol series (95%, 100%) and clear in xylene. Coverslip the slides using a permanent mounting medium.

-

Analysis: Examine the slides under a microscope to determine the subcellular localization and relative abundance of ADCY5 protein in the tissue.

References

- 1. Brain tissue expression of ADCY5 - Summary - The Human Protein Atlas [v20.proteinatlas.org]

- 2. ADCY5 Research — ADCY5.org [adcy5.org]

- 3. Gain-of-Function ADCY5 Mutations in Familial Dyskinesia with Facial Myokymia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenylyl cyclase type 5 in cardiac disease, metabolism, and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and functions of adenylyl cyclases in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genome.bio [genome.bio]

- 7. Tissue expression of ADCY5 - Summary - The Human Protein Atlas [proteinatlas.org]

- 8. ADCY5 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 9. Tissue expression of ADCY5 - Summary - The Human Protein Atlas [v20.proteinatlas.org]

- 10. researchgate.net [researchgate.net]

- 11. Expression of ADCY5 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 12. ADCY5 act as a putative tumor suppressor in glioblastoma: An integrated analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TempO-seq and RNA-seq gene expression levels are highly correlated for most genes: A comparison using 39 human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Function of Adenylate Cyclase 5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenylate cyclase type 5 (AC5), an integral membrane enzyme, is a pivotal player in cellular signal transduction, catalyzing the conversion of ATP to the second messenger cyclic AMP (cAMP).[1] This guide provides a comprehensive overview of the core biological functions of AC5, its intricate regulatory mechanisms, and its significant roles in both physiological and pathological processes. With high expression in the heart and striatum, AC5 is a critical regulator of cardiac function and neuronal activity.[1] Its dysregulation is implicated in a range of disorders, including heart failure, metabolic diseases, and movement disorders, making it a compelling target for therapeutic intervention. This document details key experimental protocols for studying AC5, presents quantitative data on its expression and kinetics, and provides visual representations of its signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Biological Function of Adenylate cyclase 5

The primary function of Adenylate Cyclase 5 (AC5) is the synthesis of cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP).[1] As a crucial second messenger, cAMP is involved in a multitude of cellular signaling pathways, regulating a wide array of physiological processes. The activity of AC5 is tightly controlled by G protein-coupled receptors (GPCRs), which, upon stimulation by hormones and neurotransmitters, modulate AC5's catalytic activity.

AC5 belongs to the class of calcium-inhibitable adenylyl cyclases. It is one of the two major isoforms expressed in the adult mammalian heart, where it plays a key role in regulating heart rate and contractility.[2][3] In the brain, AC5 is highly expressed in the striatum, specifically in medium spiny neurons, where it is essential for integrating dopaminergic and other neuromodulatory signals that control movement.[4][5]

Tissue Distribution and Expression Levels

AC5 is widely expressed throughout the body, with particularly high concentrations in the heart and the striatum of the brain.[1][6] Its expression levels can vary depending on the tissue, developmental stage, and in response to physiological and pathological stimuli.[6] While obtaining precise absolute quantification of protein levels is challenging and can vary between studies and methodologies, relative expression data provides valuable insights into its tissue-specific roles.

| Tissue/Cell Type | Species | Expression Level (Relative or Qualitative) | Reference |

| Heart (Cardiomyocytes) | Human, Mouse, Rat | High; a major cardiac isoform.[2][3] | [2][3] |

| Brain (Striatum) | Human, Mouse, Rat | Very High; the predominant isoform in medium spiny neurons.[4][5] | [4][5] |

| Skeletal Muscle | Mouse | Detectable | [6] |

| Lung | Mouse | Detectable | [6] |

| Kidney | Mouse | Detectable | [6] |

| Liver | Mouse | Detectable | [6] |

| Stomach | Mouse | Detectable | [6] |

| Intestine | Mouse | Detectable | [6] |

| Spleen | Mouse | Detectable | [6] |

| Vascular Tissues | Mouse | Detectable | [6] |

Note: Quantitative data on the absolute protein concentration of AC5 in various tissues is limited and can be influenced by the detection method. The table provides a summary of relative expression levels based on available literature.

Regulation of Adenylate Cyclase 5 Activity

The activity of AC5 is subject to complex regulation by a variety of signaling molecules, allowing for fine-tuned control of intracellular cAMP levels.

G-Protein Regulation

AC5 is dually regulated by heterotrimeric G proteins. It is stimulated by the Gαs and Gαolf subunits and inhibited by the Gαi subunit.

-

Stimulation by Gαs/Gαolf: Upon activation of Gs-coupled GPCRs (e.g., β-adrenergic receptors), the Gαs subunit dissociates, binds to, and activates AC5, leading to an increase in cAMP production.[7] The Gαs binding site is located on the C2a domain of AC5.[7][8] In the striatum, AC5 is primarily activated by Gαolf, which is coupled to D1 dopamine receptors and A2A adenosine receptors.

-

Inhibition by Gαi: Activation of Gi-coupled GPCRs (e.g., D2 dopamine receptors, A1 adenosine receptors) leads to the dissociation of the Gαi subunit, which then binds to and inhibits AC5 activity.[7] The Gαi binding site is located within the C1a domain of AC5.[7][9]

Regulation by Gβγ Subunits

The Gβγ dimer, released upon G protein activation, can also modulate AC5 activity, typically in a conditional manner, often potentiating the activation by Gαs.

Regulation by Calcium

AC5 is a calcium-inhibitable isoform. Elevated intracellular calcium concentrations, even in the submicromolar range, can directly inhibit its activity. This provides a mechanism for crosstalk between calcium and cAMP signaling pathways.

Regulation by Protein Kinases

AC5 activity is also modulated by phosphorylation by various protein kinases:

-

Protein Kinase C (PKC): PKC can directly phosphorylate and activate AC5. Specifically, PKCα and PKCζ have been shown to phosphorylate AC5, leading to a significant increase in its catalytic activity.[9]

-

Protein Kinase A (PKA): In a negative feedback loop, PKA, which is activated by cAMP, can phosphorylate and inhibit AC5, leading to a desensitization of the cAMP signal.[10]

Role in Disease

Given its critical roles in cardiac and neuronal function, dysregulation of AC5 is implicated in several pathological conditions.

-

Heart Failure: While acute activation of AC5 can enhance cardiac contractility, chronic overstimulation of the β-adrenergic system and subsequent AC5 activity can be detrimental, leading to cardiomyopathy.[2][11] Conversely, knockout of AC5 has been shown to be protective against chronic pressure overload and catecholamine-induced cardiomyopathy in animal models.[2][3]

-

Metabolic Disorders: Genetic variations in the ADCY5 gene have been associated with an increased risk of type 2 diabetes.

-

Movement Disorders: Gain-of-function mutations in ADCY5 that lead to increased cAMP production in the striatum are a cause of familial dyskinesia with facial myokymia, a hyperkinetic movement disorder.[4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving AC5.

References

- 1. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Adenylyl cyclase type 5 in cardiac disease, metabolism, and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-techne.com [bio-techne.com]

- 5. NKY 80, adenylyl cyclase 5抑制剂 (ab146147)| Abcam中文官网 [abcam.cn]

- 6. Adenylyl cyclase type 5 protein expression during cardiac development and stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gαi1 inhibition mechanism of ATP-bound adenylyl cyclase type 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The signal transfer regions of G alpha(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a Gialpha binding site on type V adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenylyl cyclase type 5 in cardiac disease, metabolism, and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Complex Landscape of ADCY5 Mutations and Associated Neurological Disorders: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the genetic, molecular, and clinical aspects of neurological disorders associated with mutations in the Adenylate Cyclase 5 (ADCY5) gene. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the pathophysiology of ADCY5-related dyskinesia, outlines key experimental methodologies, and presents quantitative data to facilitate comparative analysis and future research endeavors.

Introduction: The Role of ADCY5 in Neurological Function

Adenylate cyclase 5 (ADCY5) is a membrane-bound enzyme highly expressed in the striatum, a critical brain region for motor control.[1][2] It catalyzes the conversion of ATP to cyclic AMP (cAMP), a vital second messenger in various intracellular signaling pathways.[1][3] The precise regulation of cAMP levels is crucial for modulating dopaminergic signaling and, consequently, both voluntary and involuntary movements.[1]